molecular formula C26H27N7O3 B12458066 N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide

Cat. No.: B12458066
M. Wt: 485.5 g/mol
InChI Key: KFUODLJGNKROBP-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazine core substituted with methoxyphenyl and phenylalaninamide groups, which contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with 4-methoxyaniline under controlled conditions to form the intermediate 4,6-bis(4-methoxyphenylamino)-1,3,5-triazine. This intermediate is then reacted with phenylalaninamide in the presence of a suitable catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The triazine ring can be reduced under specific conditions to form partially hydrogenated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. The compound’s antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide apart is its unique triazine core, which imparts distinct chemical properties and reactivity. This structural feature allows for versatile modifications and applications across various scientific disciplines, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C26H27N7O3

Molecular Weight

485.5 g/mol

IUPAC Name

2-[[4,6-bis(4-methoxyanilino)-1,3,5-triazin-2-yl]amino]-N-phenylpropanamide

InChI

InChI=1S/C26H27N7O3/c1-17(23(34)28-18-7-5-4-6-8-18)27-24-31-25(29-19-9-13-21(35-2)14-10-19)33-26(32-24)30-20-11-15-22(36-3)16-12-20/h4-17H,1-3H3,(H,28,34)(H3,27,29,30,31,32,33)

InChI Key

KFUODLJGNKROBP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC

Origin of Product

United States

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